Tert-butyl (4-carbamimidoyl-2,6-dichlorophenyl)carbamate
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Overview
Description
Tert-butyl (4-carbamimidoyl-2,6-dichlorophenyl)carbamate is a chemical compound with the molecular formula C12H15Cl2N3O2 and a molecular weight of 304.17 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a carbamimidoyl group, and two chlorine atoms attached to a phenyl ring. It is primarily used in research and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-carbamimidoyl-2,6-dichlorophenyl)carbamate typically involves the reaction of 4-carbamimidoyl-2,6-dichlorophenylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-carbamimidoyl-2,6-dichlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Tert-butyl (4-carbamimidoyl-2,6-dichlorophenyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl (4-carbamimidoyl-2,6-dichlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2,6-dichloropyrimidin-4-yl)carbamate
- Tert-butyl N-(2,6-dichloropyrimidin-4-yl)carbamate
- Tert-butyl N-(4,6-dimethoxy-2-pyrimidyl)carbamate
Uniqueness
Tert-butyl (4-carbamimidoyl-2,6-dichlorophenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the carbamimidoyl group and the dichlorophenyl moiety makes it particularly useful in the synthesis of bioactive compounds and in the study of enzyme inhibition .
Properties
Molecular Formula |
C12H15Cl2N3O2 |
---|---|
Molecular Weight |
304.17 g/mol |
IUPAC Name |
tert-butyl N-(4-carbamimidoyl-2,6-dichlorophenyl)carbamate |
InChI |
InChI=1S/C12H15Cl2N3O2/c1-12(2,3)19-11(18)17-9-7(13)4-6(10(15)16)5-8(9)14/h4-5H,1-3H3,(H3,15,16)(H,17,18) |
InChI Key |
FCTWHNUVLILHHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1Cl)C(=N)N)Cl |
Origin of Product |
United States |
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